5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[(2,4-Dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, an ethyl group, and a phenoxy methyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Phenoxy Methyl Group: The phenoxy methyl group is introduced via a nucleophilic substitution reaction. This involves reacting the triazole intermediate with 2,4-dimethylphenol in the presence of a suitable base such as potassium carbonate.
Ethylation: The final step involves the ethylation of the triazole ring, which can be achieved using ethyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Industrial methods also incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding sulfides using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Derivatives with different substituents on the phenoxy methyl group.
Scientific Research Applications
5-[(2,4-Dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new triazole-based compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties. It is used in studies to understand its interaction with biological targets.
Medicine: Explored for its potential therapeutic effects, including its role as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also disrupt cell membrane integrity in microorganisms, leading to their death. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol
Uniqueness
5-[(2,4-Dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(2,4-dimethylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)8-17-11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVOEPKVEULQPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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